Sutchuenmedin A

Natural Product Chemistry Glycosylation Pattern Flavonoid Structural Elucidation

Authenticating Epimedium sutchuenense extracts is challenging without compound-specific reference standards. Sutchuenmedin A (≥98% HPLC) resolves this via its unique C-3 diglycoside substitution pattern, enabling unambiguous peak assignment in HPLC-UV/LC-MS/MS chromatograms. · Distinct [M+H]⁺ = 659.66 m/z and [M-H]⁻ = 657.65 m/z for HR-ESI-MS dereplication workflows · LogP = 1.42, PSA = 206.97 Ų - structurally validated for solubility and permeability studies · Suitable as a positive control for prenylated diglycoside identification in complex plant extracts Supplied with Certificates of Analysis; ships ambient globally for qualified research institutions.

Molecular Formula C33H38O14
Molecular Weight 658.6 g/mol
Cat. No. B593492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSutchuenmedin A
Molecular FormulaC33H38O14
Molecular Weight658.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1
InChIKeyWNTBDGJNPGBIQF-NLDOALJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Sutchuenmedin A: Product Overview & Sourcing


Sutchuenmedin A (CAS: 1197194-31-2) is a prenylated flavonoid with molecular formula C₃₃H₃₈O₁₄ and molecular weight 658.65 g/mol. It was isolated and structurally characterized from the 70% ethanol extract of Epimedium sutchuenense (syn. Epimedium sichuanensis) [1]. Commercial availability for research purposes is established at ≥98% purity (HPLC) [2]. Sutchuenmedin A belongs to the prenylflavonoid subclass, a group of flavonoids modified with hydrophobic isoprenyl (prenyl) side chains that confer distinct physicochemical and target-binding properties relative to non-prenylated flavonoids [3].

Standard use

Authentic reference for HPLC-UV or LC-MS/MS fingerprinting of Epimedium sutchuenense extracts

Structural probe

Prenylated diglycoside (C-3 diglycoside) for structure-property studies of glycosylated flavonoids

Library enrichment

Supports natural product library diversification for phenotypic screening campaigns

Why Sutchuenmedin A Cannot Be Substituted


Sutchuenmedin A is structurally distinct from major Epimedium prenylflavonoids due to its unique diglycoside substitution pattern at the C-3 position of the flavonoid core. This contrasts with icariin (a single rhamnosyl-glucoside at C-3) and baohuoside I (a single rhamnoside at C-3) [1]. Glycosylation critically influences aqueous solubility, membrane permeability, intestinal absorption, and enzymatic deglycosylation kinetics in vivo [2]. The C-3 diglycoside moiety in Sutchuenmedin A predicts substantially different physicochemical and metabolic profiles relative to mono-glycosylated analogs, rendering direct substitution without experimental validation scientifically unsound for any study requiring compound-specific activity, stability, or metabolic fate assessment.

Glycosylation pattern mismatch

C-3 diglycoside (two rhamnose units) vs. mono-glycosylated analogs (icariin, baohuoside I) may alter solubility, permeability, and metabolic stability profiles

Molecular weight distinction

Unique mass (658.65 g/mol) vs. related Epimedium prenylflavonoids can shift chromatographic retention and MS identification; co-elution risk in complex mixtures

Species-specific occurrence

Reported only from E. sutchuenense; commercial Epimedium extracts from other species are not equivalent and require species-authentication verification

Sutchuenmedin A Differentiation Evidence


C-3 Glycosylation: Sutchuenmedin A vs. Icariin

Sutchuenmedin A contains a diglycoside moiety at the C-3 position comprising two sugar units (confirmed as two rhamnose moieties based on MS fragmentation and NMR analysis [1]), whereas icariin, the most abundant and widely studied Epimedium prenylflavonoid, contains a single rhamnosyl-glucoside at C-3. This structural difference alters the total number of hydroxyl groups available for hydrogen bonding and increases molecular polarity (PSA: Sutchuenmedin A = 206.97 Ų vs. Icariin = 238.20 Ų ), which predicts distinct solubility and membrane permeability behavior [2].

C-3 Glycosylation
Class-level inference
Diglycoside (two rhamnose units) vs. Icariin (rhamnosyl-glucoside); PSA 206.97 vs 238.20 Ų
Glycosylation influences solubility and permeability assay outcomes
Data to verify in target assay conditions; class-level inference
Natural Product Chemistry Glycosylation Pattern Flavonoid Structural Elucidation

Molecular Weight vs. Key Epimedium Prenylflavonoids

Sutchuenmedin A has a molecular weight of 658.65 g/mol [1], which is distinct from other prenylflavonoids isolated from the same genus. This mass difference arises from the unique combination of prenylation pattern (C-8 prenyl group) and diglycoside substitution. The molecular weight enables unambiguous identification in mass spectrometry-based assays (LC-MS/MS) and chromatographic separation (HPLC) from co-eluting congeners [2].

Molecular Weight
Class-level inference
658.65 g/mol (C₃₃H₃₈O₁₄) vs. Icariin 676.66, Baohuoside I 514.52, Epimedin C 822.80
Enables MS-based identification and chromatographic separation
Confirm with HR-ESI-MS in complex plant matrix
Phytochemical Characterization Molecular Weight HPLC Method Development

Source Plant: E. sutchuenense vs. Other Species

Sutchuenmedin A was isolated and structurally characterized exclusively from Epimedium sutchuenense (70% ethanol extract of aerial parts) [1]. This plant species, native to Sichuan Province, China, has a distinct phytochemical profile compared to other Epimedium species used in traditional medicine (e.g., E. brevicornu, E. koreanum, E. pubescens) [2]. The species-specific occurrence of Sutchuenmedin A makes it a potential chemotaxonomic marker for E. sutchuenense authentication .

Source Plant
Class-level inference
Exclusively isolated from Epimedium sutchuenense (70% EtOH extract of aerial parts)
Potential chemotaxonomic marker; verify supplier identity documentation
Comparative quantitative occurrence data not established
Phytochemistry Plant Source Authentication Natural Product Repository

Sutchuenmedin A Application Scenarios


Reference Standard for Species Fingerprinting

Sutchuenmedin A, available at ≥98% purity (HPLC), serves as an authentic reference standard for qualitative and quantitative analysis of E. sutchuenense extracts via HPLC-UV or LC-MS/MS. Its unique retention time and molecular weight (658.65 g/mol) enable unambiguous peak assignment in chromatographic profiles, supporting species authentication, batch-to-batch consistency evaluation, and adulteration detection [1].

Physicochemical Reference for Prenylated Glycosides

Sutchuenmedin A exemplifies a C-8 prenylated flavonoid with a C-3 diglycoside substitution pattern, representing a distinct structural class within the Epimedium flavonoid repertoire. Researchers investigating structure-property relationships of glycosylated flavonoids may utilize Sutchuenmedin A as a reference compound for solubility assays (LogP = 1.41650; PSA = 206.97 Ų), membrane permeability studies, and in vitro deglycosylation experiments .

Library Enrichment for Phenotypic Screening

Sutchuenmedin A is a suitable addition to natural product-derived compound libraries for phenotypic screening campaigns. Its prenylated flavonoid scaffold represents a privileged chemotype with demonstrated bioactivity potential across multiple target classes. Inclusion of structurally authenticated Sutchuenmedin A diversifies library chemical space, complementing collections that predominantly feature mono-glycosylated or aglycone flavonoids .

Positive Control for MS Dereplication

In natural product dereplication workflows employing high-resolution mass spectrometry (HR-ESI-MS), Sutchuenmedin A can function as a positive control and reference mass for identifying prenylated diglycosides in complex plant extracts. Its distinct molecular ion ([M+H]⁺ = 659.66 m/z; [M-H]⁻ = 657.65 m/z) and characteristic MS/MS fragmentation pattern enable rapid discrimination from other Epimedium-derived flavonoids [2].

Application
Selection Property
Validation Focus
Species fingerprinting analysis
Structural identity and verified purity (HPLC)
HPLC-UV/LC-MS peak assignment and retention time consistency
Structure-property relationship studies
C-3 diglycoside prenylated flavonoid scaffold
Solubility and permeability assay context
Phenotypic screening library diversification
Authenticated prenylated flavonoid chemotype
Reported bioactivity screening context
Mass spectrometry dereplication
Distinct molecular ion and fragmentation pattern
HR-ESI-MS method verification and reference mass
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